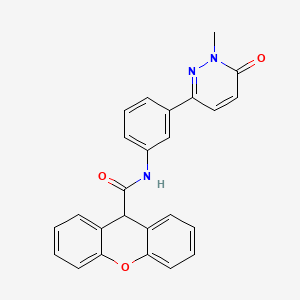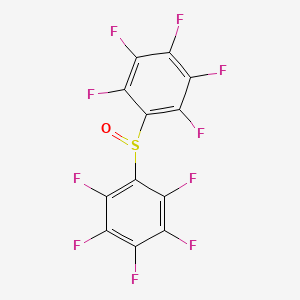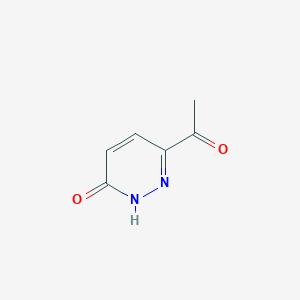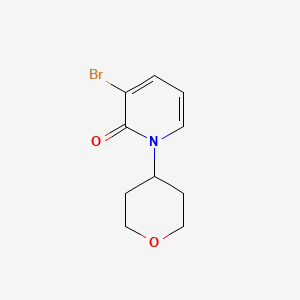
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a heterocyclic compound belonging to the pyridine family of compounds. It is a colorless, crystalline solid with a melting point of 117–118 °C. This compound has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. It has been found to have antimicrobial, antifungal, and antiviral properties. Additionally, it has been studied for its potential use in cancer therapy, due to its ability to inhibit cell proliferation and induce apoptosis.
科学的研究の応用
Coordination Chemistry and Metal Complexes
In coordination chemistry, compounds like 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one are used to synthesize various metal complexes with significant properties. For example, nickel(II) complexes involving pyrazolylpyridines have been synthesized and characterized, showing moderate to high yields. These complexes are active catalysts in ethylene oligomerization reactions, producing mainly butenes. The structure of these complexes, the nature of the co-catalyst, solvent type, and reaction conditions significantly influence their catalytic behavior (Nyamato et al., 2016).
Ligand Influence in Coordination Polymers
The role of ancillary ligands in coordination polymers is profoundly influenced by compounds like 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one. Studies have shown that the coordinated anions, such as chloride and bromide, play distinct roles in the self-assembly process, leading to architecturally different coordination polymers. This demonstrates the significance of noncovalent interactions like hydrogen bonding, halogen...halogen, and halogen...π interactions in directing the structural assembly of these polymers (Notash et al., 2010).
Organic Syntheses and Functional Materials
The synthesis of functional materials, especially for organic electronics, often utilizes compounds like 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one as key intermediates. For example, the transformation of tetrabromo pyrene into tetrasubstituted carbazole and phenothiazine derivatives showcases the utility of such bromo substituents in designing novel classes of organic semiconducting materials. These materials have been successfully employed in organic light-emitting diodes (OLEDs), resulting in promising device performance with blue and green emission (Salunke et al., 2016).
特性
IUPAC Name |
3-bromo-1-(oxan-4-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-5-12(10(9)13)8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIJODBCPBQYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

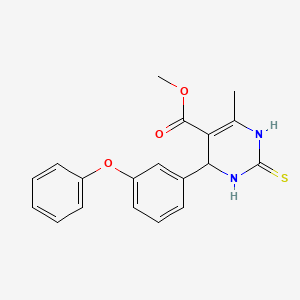

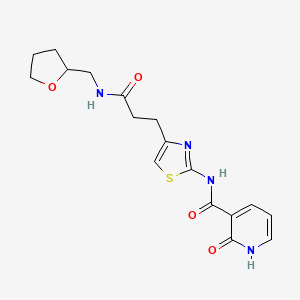
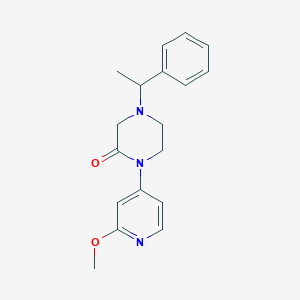
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)




![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
